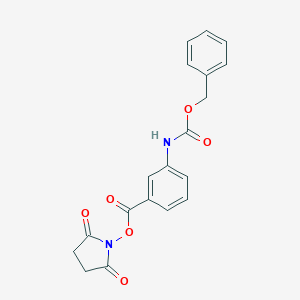

Z-3-Abz-Osu

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

Chemical Synthesis

Z-3-Abz-Osu is used in chemical synthesis as a building block . It’s a part of the Sigma-Aldrich product line, which is a leading provider of organic and inorganic chemicals for scientific research .

Protease Research

Z-3-Abz-Osu is used in protease research . Proteases are enzymes that break down proteins and peptides, and they play a vital role in a multitude of biological processes.

Apoptosis Studies

Apoptosis, or programmed cell death, is another area where Z-3-Abz-Osu finds application . Understanding apoptosis is crucial for insights into health and disease.

Chromatin/Epigenetics

Z-3-Abz-Osu is used in the study of chromatin and epigenetics . Epigenetic modifications are changes to the genome that do not involve alterations in the DNA sequence itself.

Metabolism Research

Z-3-Abz-Osu is used in metabolism research . Metabolism is the set of life-sustaining chemical reactions in organisms.

MAPK Signaling

Z-3-Abz-Osu is used in the study of MAPK signaling . The MAPK/ERK pathway is a chain of proteins in the cell that communicates a signal from a receptor on the surface of the cell to the DNA in the nucleus of the cell.

Tyrosine Kinase Research

Z-3-Abz-Osu is used in tyrosine kinase research . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades.

Plant Defense Mechanisms

Z-3-Abz-Osu, as (Z)-3-hexenol, has been used in studies investigating its effect on plant defense mechanisms . It was found to enhance direct and indirect plant defenses against the tea geometrid Ectropis obliqua .

安全和危害

作用机制

Target of Action

Z-3-Abz-Osu is a chemical compound that is used in research . More research is needed to identify its primary targets and their roles.

Mode of Action

It is known that z-3-abz-osu is used in the preparation of adenosine a2 receptors agonist as a treatment of central nervous system disorders and cardiovascular disorders

Biochemical Pathways

It is known that z-3-abz-osu is used in the preparation of adenosine a2 receptors agonist

属性

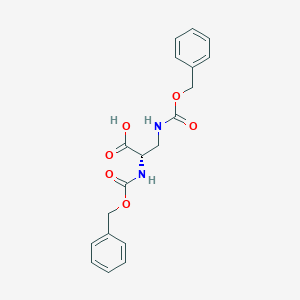

IUPAC Name |

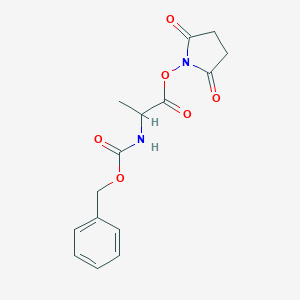

(2,5-dioxopyrrolidin-1-yl) 3-(phenylmethoxycarbonylamino)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O6/c22-16-9-10-17(23)21(16)27-18(24)14-7-4-8-15(11-14)20-19(25)26-12-13-5-2-1-3-6-13/h1-8,11H,9-10,12H2,(H,20,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTEFLNWIEFSKDY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C2=CC(=CC=C2)NC(=O)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30598122 |

Source

|

| Record name | Benzyl (3-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}phenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30598122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-3-Abz-Osu | |

CAS RN |

129666-48-4 |

Source

|

| Record name | Benzyl (3-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}phenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30598122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。